2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine
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Overview
Description
2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzofuran moiety fused with an imidazo[2,1-a]phthalazine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate benzofuran derivatives with imidazo[2,1-a]phthalazine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can modify the electronic structure, potentially enhancing biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different substituents, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its use as a therapeutic agent, particularly in targeting specific biological pathways and diseases.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-aminobenzofuran, share some chemical properties but differ in biological activity.
Imidazo[2,1-a]phthalazine Derivatives: These compounds have similar core structures but may vary in substituent groups, affecting their reactivity and applications.
Uniqueness: 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine stands out due to its combined benzofuran and imidazo[2,1-a]phthalazine moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O/c19-17-12-6-2-3-7-13(12)18-20-14(10-22(18)21-17)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNPDRCTUTHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CN4C(=N3)C5=CC=CC=C5C(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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